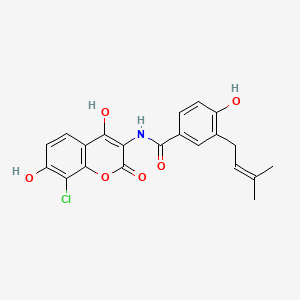![molecular formula C33H41N3O4 B571166 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one CAS No. 943925-09-5](/img/structure/B571166.png)
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one is a compound identified by its CAS number 943925-09-5. It is a niobium-based compound that has garnered interest in various scientific fields due to its unique properties and potential applications. Niobium compounds are known for their high melting points, superconducting properties, and resistance to corrosion, making them valuable in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one typically involves the mechanical alloying of niobium with other elements such as tin and copper. This process includes mixing the powders of niobium, tin, and copper, followed by mechanical alloying and heat treatment. The addition of copper facilitates the formation of the final niobium-tin compound. The heat treatment process is crucial as it helps in achieving the desired crystal structure and properties .
Industrial Production Methods: In industrial settings, the production of niobium-tin compounds like this compound often employs methods such as the Bronze technology, Internal Tin process, and Powder-in-Tube method. These methods involve high-temperature heat treatments to ensure the formation of the superconducting phase. The internal tin process, for example, includes drawing composite wires containing ductile precursors and then heat-treating them to form the brittle, superconducting niobium-tin compound .
化学反应分析
Types of Reactions: 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with oxygen, where it forms a stable oxide layer that prevents further oxidation. This passivation is beneficial in industrial applications as it enhances the compound’s resistance to corrosion .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various acids and bases. The conditions for these reactions often involve elevated temperatures and controlled atmospheres to ensure the desired outcomes. For instance, the oxidation reaction typically occurs at room temperature, forming a protective oxide layer .
Major Products Formed: The major products formed from the reactions of this compound include niobium oxides and other niobium-based compounds. These products are valuable in various applications, including catalysis and materials science .
科学研究应用
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, niobium compounds are explored for their potential in drug delivery systems and as imaging agents. Industrially, this compound is used in the production of superconducting materials, which are essential for high-field magnets, nuclear magnetic resonance (NMR) spectrometers, and fusion reactors .
作用机制
The mechanism of action of 4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one involves its interaction with molecular targets and pathways. In biological systems, niobium compounds can inhibit specific enzymes or proteins, leading to therapeutic effects. For example, this compound has been shown to inhibit the Forkhead Box M1 (FOXM1) protein, which is implicated in various cancers. This inhibition occurs through the promotion of proteasome-mediated degradation of the FOXM1 protein, leading to decreased expression of its gene targets and inducing apoptotic cell death .
相似化合物的比较
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one can be compared with other niobium-based compounds such as niobium-titanium (NbTi) and niobium carbide (NbC). While NbTi is known for its ductility and is widely used in superconducting magnets, this compound (niobium-tin) offers higher critical temperatures and magnetic fields, making it suitable for more demanding applications. Niobium carbide, on the other hand, is valued for its hardness and high melting point, making it useful in cutting tools and wear-resistant applications .
Conclusion
This compound is a versatile niobium-based compound with significant potential in various scientific and industrial applications. Its unique properties, such as high melting point, superconductivity, and resistance to corrosion, make it a valuable material for research and industrial use. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to new discoveries in the field of materials science and beyond.
属性
CAS 编号 |
943925-09-5 |
|---|---|
分子式 |
C33H41N3O4 |
分子量 |
543.708 |
IUPAC 名称 |
4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one |
InChI |
InChI=1S/C33H41N3O4/c1-22(2)25-9-7-10-27(19-25)33(12-13-33)34-21-30(37)29-18-24-8-6-11-28(17-24)39-14-4-5-15-40-31-20-26(32(38)36-29)16-23(3)35-31/h6-11,16-17,19-20,22,29-30,34,37H,4-5,12-15,18,21H2,1-3H3,(H,36,38) |
InChI 键 |
DLWWAEZPTACWPK-XZWHSSHBSA-N |
SMILES |
CC1=CC2=CC(=N1)OCCCCOC3=CC=CC(=C3)CC(NC2=O)C(CNC4(CC4)C5=CC=CC(=C5)C(C)C)O |
同义词 |
(4S)-4-[(1R)1-Hydroxy-2-[[1-[3-(1-methylethyl)phenyl]cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6,8,10(22),17,19-hexaen-2-one; (4S)-4-[(1R)-1-Hydroxy-2-[[1-(3-isopropylphenyl)cyclopropyl]amino]ethyl]-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B571084.png)
![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, (1R,2R,4R)-rel- (9CI)](/img/new.no-structure.jpg)

![2-{[N-(2-Aminobutanoyl)glycyl]amino}butanoic acid](/img/structure/B571092.png)
![(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571093.png)

![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)

![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)
![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)
